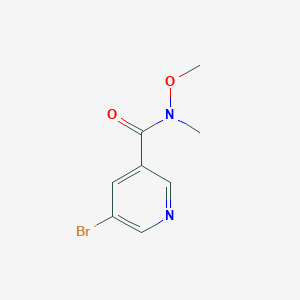

5-bromo-N-methoxy-N-methylnicotinamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-methoxy-N-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-11(13-2)8(12)6-3-7(9)5-10-4-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTGVFDGOFXIPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=CN=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594195 | |

| Record name | 5-Bromo-N-methoxy-N-methylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183608-47-1 | |

| Record name | 5-Bromo-N-methoxy-N-methylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 5 Bromo N Methoxy N Methylnicotinamide

Established Synthetic Pathways

The synthesis of 5-bromo-N-methoxy-N-methylnicotinamide is primarily achieved through the formation of a Weinreb amide, a robust and widely used method in organic chemistry for the preparation of ketones and aldehydes. This typically involves the coupling of an activated carboxylic acid derivative with N,O-dimethylhydroxylamine.

Conventional Reaction Schemes

The conventional synthesis of this compound proceeds in a two-step sequence starting from 5-bromonicotinic acid. The first step involves the activation of the carboxylic acid group of 5-bromonicotinic acid, followed by the coupling reaction with N,O-dimethylhydroxylamine hydrochloride.

The most common method for the activation of 5-bromonicotinic acid is its conversion to the corresponding acyl chloride, 5-bromonicotinoyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 5-bromonicotinoyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution.

In the subsequent step, the 5-bromonicotinoyl chloride is reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to neutralize the hydrogen chloride generated during the reaction. This reaction, known as the Weinreb-Nahm ketone synthesis, yields the desired this compound. The stability of the tetrahedral intermediate formed during this reaction prevents the common problem of over-addition of organometallic reagents, which is a significant advantage of this method.

A general representation of this conventional reaction scheme is presented below:

Step 1: Formation of 5-Bromonicotinoyl Chloride

5-bromonicotinic acid + Thionyl chloride (SOCl₂) → 5-bromonicotinoyl chloride + SO₂ + HCl

Step 2: Formation of this compound

5-bromonicotinoyl chloride + N,O-dimethylhydroxylamine hydrochloride + Base → this compound + Base·HCl

Optimized and Alternative Synthesis Protocols

To improve the efficiency and yield of the synthesis of 5-bromonicotinic acid, a key precursor, several optimized and alternative protocols have been developed. One such method involves the direct bromination of nicotinic acid hydrochloride in a solution of thionyl chloride. This approach often proceeds with a higher yield and can be more time-efficient. For instance, a patented process describes the reaction of nicotinic acid with thionyl chloride and bromine in the presence of powdered iron as a catalyst, which can significantly increase the yield of 5-bromonicotinic acid. Another patented method details the bromination at elevated temperatures in the presence of a Lewis acid catalyst, followed by hydrolysis to obtain the product in high yield and purity.

For the Weinreb amide formation step, alternative coupling reagents can be employed to activate the carboxylic acid in situ, avoiding the isolation of the often moisture-sensitive acyl chloride. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) can be used to form an activated imidazolide (B1226674) intermediate, which then reacts with N,O-dimethylhydroxylamine.

Precursor Chemistry and Intermediate Compound Synthesis

The successful synthesis of this compound is critically dependent on the efficient preparation of its key precursors: 5-bromonicotinic acid and N,O-dimethylhydroxylamine.

5-Bromonicotinic Acid: This precursor is typically synthesized by the direct bromination of nicotinic acid. Various reaction conditions have been explored to optimize this electrophilic aromatic substitution reaction. A common laboratory preparation involves the use of bromine in the presence of a catalyst like iron powder or a Lewis acid. The reaction temperature and time are crucial parameters that influence the yield and purity of the product.

| Precursor | Reagents | Catalyst | Temperature | Yield |

| Nicotinic Acid | Thionyl chloride, Bromine | Powdered Iron (0.5-5.0 wt%) | Reflux | High |

| Nicotinic Acid | Thionyl chloride, Bromine | Lewis Acid | 110-120 °C | 93-95% |

N,O-Dimethylhydroxylamine Hydrochloride: This commercially available reagent is a stable salt of N,O-dimethylhydroxylamine. It is a key component in the Weinreb amide synthesis. In solution, the free amine can be liberated by the addition of a base, allowing it to act as a nucleophile in the reaction with the activated carboxylic acid derivative. Its use is advantageous as it leads to the formation of a stable intermediate that is less prone to further reactions.

5-Bromonicotinoyl Chloride: This intermediate is synthesized from 5-bromonicotinic acid using a chlorinating agent like thionyl chloride. It is a reactive acylating agent and a crucial building block for the synthesis of this compound and other derivatives.

Strategies for Analog Design and Chemical Modification

The chemical structure of this compound offers several sites for modification to generate a library of analogs for structure-activity relationship (SAR) studies. These modifications can be broadly categorized into three areas: modification of the pyridine (B92270) ring, replacement of the bromine atom, and derivatization of the Weinreb amide moiety.

Modification of the Pyridine Ring: The pyridine ring can be a target for various modifications. This includes the introduction of additional substituents on the ring to explore their impact on the biological activity of the molecule. Furthermore, the pyridine ring itself can be replaced with other heterocyclic or aromatic systems in a strategy known as bioisosteric replacement. For example, a benzonitrile (B105546) group can sometimes serve as a bioisostere for a pyridine ring, potentially improving pharmacokinetic properties.

Replacement of the Bromine Atom: The bromine atom at the 5-position of the pyridine ring is a key feature of the molecule, but it can also be a point of modification. It can be replaced by other halogens (e.g., chlorine, fluorine) or by other functional groups through various cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents, including alkyl, aryl, and amino groups, to probe the steric and electronic requirements for biological activity. Bioisosteric replacement of the bromine atom with groups like a cyano or a methyl group can also be explored.

Derivatization of the Weinreb Amide Moiety: The Weinreb amide is a versatile functional group that serves as a precursor to ketones and aldehydes. Reaction of this compound with Grignard reagents or organolithium reagents can lead to the formation of various ketones. For example, reaction with methylmagnesium bromide would yield 3-acetyl-5-bromopyridine, while reaction with phenylmagnesium bromide would produce (5-bromopyridin-3-yl)(phenyl)methanone. These downstream products represent a class of analogs with a modified carbonyl group, which can be crucial for interaction with biological targets. molbase.com

| Modification Site | Strategy | Potential New Analogs |

| Pyridine Ring | Introduction of substituents, Bioisosteric replacement | Substituted nicotinamides, Benzonitrile analogs |

| Bromine Atom | Halogen exchange, Cross-coupling reactions, Bioisosteric replacement | Chloro/fluoro analogs, Aryl/alkyl substituted analogs, Cyano/methyl analogs |

| Weinreb Amide | Reaction with organometallic reagents | Ketone derivatives (e.g., 3-acetyl-5-bromopyridine) |

These strategies for chemical modification allow for a systematic exploration of the chemical space around this compound, which is essential for the development of new chemical entities with improved properties.

Biological Activity and Pharmacological Mechanisms of 5 Bromo N Methoxy N Methylnicotinamide

Antimycobacterial Activity Profile

There are no studies available that have investigated the effect of 5-bromo-N-methoxy-N-methylnicotinamide on the in vitro growth of mycobacterial strains. Furthermore, no research has been published regarding its impact on essential mycobacterial bioenergetics, including any potential for ATP synthesis inhibition or modulation of cellular respiration and oxygen consumption.

Impact on Essential Mycobacterial Bioenergetics

Tropomyosin-Related Kinase (Trk) Inhibition Profile

Similarly, there is a lack of data on the inhibitory activity of this compound against the Trk family of enzymes. No research has been conducted to determine its potential to inhibit TrkA, TrkB, and TrkC enzymes.

Cellular Trk Inhibition in Relevant Biological Systems

There is no publicly available research data on the cellular Trk inhibition properties of this compound.

Modulation of Metabotropic Glutamate (B1630785) Receptors

Information regarding the modulatory effects of this compound on metabotropic glutamate receptors is not present in the scientific literature.

Agonistic and Antagonistic Modulatory Effects

There are no available studies to detail any agonistic or antagonistic modulatory effects of this compound on metabotropic glutamate receptors.

Receptor Subtype Specificity and Functional Selectivity

There is no research data available to describe the receptor subtype specificity or functional selectivity of this compound.

No Publicly Available Research Found on the Interaction of this compound with Cytochrome bcc Oxidase

Following a comprehensive search of publicly accessible scientific literature and databases, no research was found detailing the molecular target identification, mechanistic insights, or binding site characterization of the chemical compound this compound with cytochrome bcc oxidase.

The specific inquiries aimed at elucidating cytochrome bcc oxidase as a primary biological target for this compound, including validation through mutant strain analysis and biochemical assays, yielded no relevant results. Similarly, searches for information regarding the characterization of binding sites within cytochrome bcc oxidase, including the identification of binding pockets and molecular interactions with specific subunits such as QcrA, QcrB, and QcrC, did not return any pertinent data. Furthermore, no information could be located concerning the proximity of this compound to heme centers and co-factor binding sites like the Qo-site.

Available information on this compound is largely limited to its availability from chemical suppliers and its documented use as a reagent in the synthesis of other compounds.

Consequently, due to the absence of scientific evidence and research findings on this specific topic, it is not possible to generate the requested article. The creation of such an article would require speculation and would not be based on verifiable, accurate scientific data, thereby failing to meet the required standards of factual reporting.

Molecular Target Identification and Mechanistic Insights for 5 Bromo N Methoxy N Methylnicotinamide

Proposed Mechanisms of Enzymatic Inhibition

Research into the inhibitory potential of nicotinamide (B372718) analogs has identified Nicotinamide N-methyltransferase (NNMT) as a significant target. NNMT is an enzyme involved in the metabolism of nicotinamide (NAM) and S-adenosyl-L-methionine (SAM), playing a role in various cellular processes. nih.govnih.gov While direct studies on 5-bromo-N-methoxy-N-methylnicotinamide are limited, its structural similarity to other nicotinamide analogs allows for postulation on its potential inhibitory mechanisms.

Comparative Analysis with Established Inhibitors

The development of NNMT inhibitors has led to various compounds with different potencies and mechanisms. Many are substrate-mimetic, designed to occupy either the NAM or SAM binding sites, or bisubstrate inhibitors that span both. nih.govnih.gov For instance, nicotinamide analogs like 2-methoxy-nicotinamide have been shown to act as turnover inhibitors, where the inhibitor itself is processed by the enzyme into a more potent inhibitory product. nih.gov In comparison, bisubstrate inhibitors are engineered to mimic the transition state of the enzymatic reaction, often exhibiting high potency. nih.govnih.gov A comparative analysis of such inhibitors provides a framework for understanding how structural modifications, such as the bromo and N-methoxy-N-methyl substitutions on the nicotinamide scaffold, might influence binding affinity and inhibitory activity at the NNMT active site.

Interactive Table: Comparison of NNMT Inhibitors Below is an interactive table summarizing key data for different NNMT inhibitors. Users can filter and sort the data to compare compounds.

| Compound | Type | Reported IC50 / Ki | Mechanism Highlight |

| 5-amino-1-methylquinolinium | Substrate Mimetic | 1.2 ± 0.1 μM | Tenfold increased inhibition compared to 1-MQ. nih.gov |

| 3-amino-isoquinoline analog | Substrate Mimetic | 6.3 ± 2.7 μM | Amino substitution at C3 position. nih.gov |

| Benzimidazole analog | Substrate Mimetic | 16.7 ± 6.4 μM | Shows moderate inhibitory activity. nih.gov |

| VH45 | Bisubstrate Inhibitor | 29.2 ± 4.0 μM | First reported bisubstrate inhibitor for NNMT. nih.gov |

| MS2734 | Bisubstrate Inhibitor | 14.0 ± 1.5 μM | Moderately improved potency over VH45. nih.gov |

| LL320 | Bisubstrate Inhibitor | 6.8 nM (Ki, app) | High-potency inhibitor used in chemoproteomic studies. nih.gov |

| II399 | Bisubstrate Inhibitor | 5.9 nM (Ki, app) | Contains an unconventional SAM mimic for improved selectivity. nih.gov |

Trk Receptor Binding and Downstream Signal Transduction Pathways

Tropomyosin receptor kinases (Trk) are a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that are crucial for neuronal survival, differentiation, and function. nih.gov They are activated by neurotrophins, leading to downstream signaling cascades. nih.gov

Assessment of Binding Affinities to Trk Receptors

The binding of ligands to Trk receptors is a highly specific process, with each Trk family member showing preferential affinity for certain neurotrophins (e.g., TrkA for Nerve Growth Factor, NGF). nih.gov The affinity of this interaction can be modulated by other proteins, such as the p75 neurotrophin receptor (p75NTR). nih.gov The binding event occurs at the extracellular domain of the receptor, specifically the Ig-like domain D5, which is responsible for ligand binding. nih.gov Assessing the binding affinity of a novel compound like this compound would require experimental techniques such as surface plasmon resonance or isothermal titration calorimetry to determine its dissociation constant (Kd) for each Trk receptor subtype.

Modulation of Autophosphorylation and Kinase Signaling

Ligand binding to the Trk receptor induces receptor dimerization or oligomerization. This conformational change brings the intracellular kinase domains into close proximity, leading to autotransphosphorylation on specific tyrosine residues. nih.gov This autophosphorylation event activates the kinase domain and creates docking sites for various intracellular signaling proteins, initiating cascades such as the Ras/PI3K/Akt and MEK/MAPK pathways, which are critical for cell survival and growth. nih.gov A compound that modulates Trk receptor activity could either promote or inhibit this autophosphorylation step, thereby influencing the downstream signaling outcomes.

Metabotropic Glutamate (B1630785) Receptor Interaction Mechanisms

Metabotropic glutamate (mGlu) receptors are G-protein coupled receptors that play a key role in modulating synaptic plasticity and neuronal excitability. They are classified into three groups (I, II, and III). nih.gov These receptors can interact with and modulate the function of ionotropic glutamate receptors, such as the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.gov For instance, activation of Group I mGlu receptors (including mGlu5) can enhance NMDA receptor responses. nih.gov This interaction is complex and can involve phosphorylation of the NMDA receptor complex, leading to a fine-tuning of synaptic responses. nih.gov Investigating the interaction of this compound with mGlu receptors would involve assessing its ability to bind to these receptors and subsequently modulate NMDA receptor function or other downstream effectors.

G-protein Coupling and Second Messenger Activation

Consistent with the lack of a known molecular target, there is no information on whether this compound influences G-protein coupling or the activation of any second messenger pathways. Studies detailing its effects on cellular signaling cascades have not been published.

Structure Activity Relationship Sar Studies of 5 Bromo N Methoxy N Methylnicotinamide and Its Analogues

Rational Design Principles for Optimized Analogues

The rational design of optimized analogues of 5-bromo-N-methoxy-N-methylnicotinamide is guided by established medicinal chemistry principles aimed at enhancing therapeutic potential. A primary strategy involves the modification of key functional groups to improve interaction with the biological target while maintaining favorable absorption, distribution, metabolism, and excretion (ADME) properties.

In the context of developing antimycobacterial agents, the combination of two active pharmacophores into a single molecule is a proven approach to combat drug resistance. For instance, the core structure of nicotinamide (B372718), a key component of the antitubercular drug isoniazid, can be strategically modified. The synthesis of more lipophilic esters of related compounds has been shown to enhance activity. This suggests that modifications to the N-methoxy-N-methylamide group of this compound could be a fruitful avenue for optimization.

Furthermore, the principle of structural simplification is an efficient strategy in lead optimization. This involves the systematic deconstruction of a complex lead compound to identify the essential substructures or groups responsible for biological activity. By removing unnecessary structural motifs, it is possible to reduce molecular weight and complexity, which can lead to improved ADME profiles. For a lead compound like this compound, this could involve exploring replacements for the bromo substituent or simplifying the N-alkoxy-N-alkylamide side chain.

Correlating Structural Modifications with Antimycobacterial Potency

The antimycobacterial activity of nicotinamide derivatives is highly dependent on their structural features. Studies on related nicotinic acid hydrazides have provided valuable insights into the SAR for this class of compounds. A key determinant of antimycobacterial potency appears to be lipophilicity.

For example, in a series of 6-aryl-2-methylnicotinohydrazides, it was found that isatin (B1672199) hydrazides were significantly more active than the parent hydrazide. Specifically, compounds with higher lipophilicity, often achieved through the introduction of halogen groups, demonstrated enhanced activity. mdpi.com This suggests that the bromo substituent at the 5-position of this compound likely contributes positively to its antimycobacterial potential by increasing lipophilicity, which can facilitate passage through the complex mycobacterial cell wall.

Further modifications to the nicotinamide scaffold have also been explored. For instance, the introduction of a trifluoromethyl group has been shown to be beneficial for activity against Mycobacterium abscessus in other heterocyclic scaffolds. nih.gov The nature of the linker between the core and peripheral groups is also critical; in some series, -CH2- or -CONH- linkers were found to be more effective than -CO- or -COCH2- linkers, indicating that the precise positioning of terminal aromatic rings is important for target binding. nih.gov

The following table illustrates the structure-activity relationships of some nicotinic acid derivatives against M. tuberculosis.

| Compound | R Group | MIC (µg/mL) |

| 4a | 4-Fluorophenyl | 25 |

| 4b | 4-Chlorophenyl | 25 |

| 4f | 4-Bromophenyl | 25 |

| 8b | N-methyl isatin | 12.5 |

| 8c | N-H isatin | 6.25 |

Data sourced from a study on 6-aryl-2-methylnicotinohydrazides and N'-(un/substituted 2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazides. mdpi.com

Influence of Chemical Structure on Trk Inhibition Selectivity and Potency

Type I Trk inhibitors are ATP competitive and bind to the ATP-binding site of the kinase. nih.gov The potency and selectivity of these inhibitors are often dictated by their ability to form key interactions with the hinge region of the kinase domain. For example, many potent Trk inhibitors feature a moiety capable of forming hydrogen bonds with the backbone of hinge residues. nih.gov

In various series of Trk inhibitors, specific substitutions have been shown to be critical for activity. For instance, in one series of 4-aminopyrimidine (B60600) derivatives, substituting a bromine with a fluorine or chlorine on the pyrimidine (B1678525) ring had little effect on TRKA activity. nih.gov In another series, the introduction of a 3-fluoro substituent on a benzylamine (B48309) phenyl ring resulted in a 10-fold increase in potency. nih.gov This highlights the sensitivity of the Trk active site to the electronic and steric properties of the substituents.

The selectivity of Trk inhibitors over other kinases is a major challenge. Modifications that exploit unique features of the Trk binding pocket can enhance selectivity. For example, some inhibitors achieve selectivity by binding to an adjacent allosteric pocket, a characteristic of Type II inhibitors. nih.gov For this compound, exploring modifications that allow for such interactions could be a viable strategy for improving Trk inhibition selectivity.

The table below shows the IC50 values of representative Trk inhibitors with different structural features.

| Compound | Core Structure | TRKA IC50 (µM) |

| 1 | 4-Aminopyrimidine | 0.27 |

| 1-2a | 4-Aminopyrimidine (F sub) | 0.017 |

| 1-2b | 4-Aminopyrimidine (Cl sub) | 0.004 |

| 14 | Tetrahydropyrrolo[3,4-c]pyrazole | 0.03 |

| 15 | Isothiazole | <0.001 |

Data compiled from studies on various classes of Trk inhibitors. nih.govnih.gov

Structural Determinants for Glutamate (B1630785) Receptor Modulatory Efficacy

Glutamate receptors are crucial for synaptic transmission in the central nervous system, and their modulation has therapeutic potential for various neurological and psychiatric disorders. While specific studies on the interaction of this compound with glutamate receptors are limited, the SAR of other allosteric modulators can offer insights.

Positive allosteric modulators (PAMs) of glutamate transporters, for instance, have been identified and their SAR explored. nih.gov These studies reveal that specific substitutions on aromatic rings and the nature of the linker groups are critical for activity. For a compound like this compound, the nicotinamide core could serve as a scaffold for presenting substituents in a way that allows for allosteric modulation of a glutamate receptor.

In the context of imidazodiazepine-based modulators of opioid and GABA-A receptors, it has been shown that hydrophobic ester and amide functionalities with a 2'-fluorophenyl substitution are important for high affinity. mdpi.com This suggests that the N-methoxy-N-methylamide group of the target compound could play a significant role in receptor binding, and its modification could fine-tune efficacy. The bromo substituent could also be a key interaction point within a hydrophobic pocket of the receptor.

Computational Approaches in SAR Analysis and Lead Optimization

Computational methods are indispensable tools in modern drug discovery for analyzing SAR and guiding lead optimization. patsnap.com Techniques such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling can predict how structural modifications to a lead compound like this compound might affect its biological activity. patsnap.com

Molecular docking studies can be employed to visualize the binding mode of this compound and its analogues within the active site of a target protein. This can help rationalize observed SAR trends and guide the design of new derivatives with improved binding affinity. For example, docking could reveal whether the bromo group is situated in a favorable hydrophobic pocket or if the N-methoxy-N-methylamide is forming key hydrogen bonds.

QSAR models provide a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can be used to predict the activity of novel, unsynthesized analogues, thereby prioritizing the synthesis of the most promising candidates. For this compound, a QSAR model could be developed based on a library of analogues with varying substituents on the pyridine (B92270) ring and modifications to the amide side chain.

Preclinical Efficacy and Therapeutic Potential of 5 Bromo N Methoxy N Methylnicotinamide

In Vitro Efficacy in Disease Models

The initial assessment of a compound's therapeutic promise often begins with in vitro studies, which provide a controlled environment to observe its biological effects on specific cells or microorganisms.

Mycobacterial Infection Models

Currently, there is no publicly available scientific literature detailing the in vitro efficacy of 5-bromo-N-methoxy-N-methylnicotinamide against Mycobacterium tuberculosis or other mycobacterial species.

Neuronal Cell Models for Neurotrophic and Glutamate (B1630785) Receptor Activity

Scientific investigation into the effects of this compound on neuronal cell models to assess its neurotrophic properties or its activity on glutamate receptors has not been reported in the available literature.

Potential Applications in Combatting Drug-Resistant Pathogens

The emergence of drug-resistant pathogens is a significant global health challenge, necessitating the search for new antimicrobial agents.

Multidrug-Resistant Tuberculosis (MDR-TB)

Multidrug-resistant tuberculosis (MDR-TB) is defined as tuberculosis that is resistant to at least isoniazid and rifampicin, two of the most potent first-line anti-TB drugs. nih.govwho.int The treatment for MDR-TB is longer, more complex, and often involves second-line drugs that can be more toxic and less effective. nih.govwikipedia.org There is currently no available data to support the efficacy of this compound against MDR-TB strains.

Extremely Drug-Resistant Tuberculosis (XDR-TB)

Extensively drug-resistant tuberculosis (XDR-TB) is a more severe form of MDR-TB, with additional resistance to any fluoroquinolone and at least one of three second-line injectable drugs (amikacin, kanamycin, or capreomycin). who.intwikipedia.org This high level of resistance significantly limits treatment options. wikipedia.org At present, there are no published studies on the activity of this compound against XDR-TB.

Assessment of Compound Specificity and Evaluation of Off-Target Effects

The specificity of a therapeutic compound is critical to its safety and efficacy. For molecules derived from this compound, such as PF-06273340, a high degree of selectivity for the target receptors with minimal off-target effects is a key objective.

PF-06273340 is described as a potent and selective pan-Trk inhibitor. nih.govmonash.edu Its selectivity has been evaluated against a panel of other kinases. The development process aimed to deliver a highly kinase-selective inhibitor to minimize unwanted side effects. nih.gov The design of PF-06273340 as a peripherally restricted compound was a deliberate strategy to avoid on-target adverse events in the central nervous system that were observed with other Trk inhibitors. acs.org This restriction is achieved by designing the molecule to be a substrate for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) at the blood-brain barrier. acs.org

| Compound Feature | Rationale |

| High Kinase Selectivity | To minimize off-target effects and improve safety profile. nih.gov |

| Peripheral Restriction | To avoid CNS side effects associated with central Trk inhibition. acs.org |

Absence of Membrane Uncoupling Effects

There is no direct evidence from the provided search results to suggest that this compound or its derivative PF-06273340 induces membrane uncoupling. Mitochondrial uncouplers are compounds that can dissipate the proton gradient across the inner mitochondrial membrane, leading to increased oxygen consumption without ATP synthesis. biorxiv.orgnih.gov While some nicotinamide (B372718) analogs, such as niclosamide, have been shown to possess mitochondrial uncoupling activity, this is not a general property of all nicotinamide derivatives. biorxiv.orgnih.govresearchgate.netmdpi.comresearchgate.net The primary mechanism of action for PF-06273340 is the inhibition of Trk kinases, and its development focused on optimizing this activity and its selectivity, rather than on mitochondrial effects. nih.gov

Advanced Research Methodologies and Future Directions for 5 Bromo N Methoxy N Methylnicotinamide

Advanced Spectroscopic and Structural Characterization in Biological Contexts

Detailed spectroscopic and structural characterization of 5-bromo-N-methoxy-N-methylnicotinamide within a biological context has not been extensively documented in published literature. Its primary role as a reagent means that characterization is typically confined to confirming its identity and purity during chemical synthesis via standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). bldpharm.com

In a hypothetical biological investigation, advanced methods would be required to understand its interaction with potential cellular targets. Techniques like X-ray crystallography or cryo-electron microscopy could be employed to determine the three-dimensional structure of the compound if bound to a protein. Furthermore, specialized NMR techniques like Saturation Transfer Difference (STD) NMR or Water-LOGSY could elucidate binding epitopes and affinities to macromolecules in solution.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 183608-47-1 | sigmaaldrich.com |

| Molecular Formula | C₈H₉BrN₂O₂ | sigmaaldrich.com |

| Molecular Weight | 245.07 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| SMILES String | O=C(N(C)OC)C1=CN=CC(Br)=C1 | sigmaaldrich.com |

| InChI Key | YWTGVFDGOFXIPM-UHFFFAOYSA-N | sigmaaldrich.com |

Computational Modeling and Simulation for Predictive Mechanism Elucidation

Specific computational modeling and simulation studies for this compound are not available in current research databases. However, the broader field of nicotinamide (B372718) derivatives is a subject of extensive computational analysis to predict and understand their biological activity. researchgate.net

Researchers utilize methods like Density Functional Theory (DFT) and Quantum Mechanics/Molecular Mechanics (QM/MM) to investigate the electronic properties, stability, and reaction mechanisms of such compounds. chemrxiv.orgmdpi.com For example, DFT calculations can predict the stability of nicotinamide cofactor biomimetics and elucidate decomposition mechanisms. chemrxiv.org Molecular docking simulations are commonly used to predict the binding poses and affinities of nicotinamide analogues to protein targets, while molecular dynamics (MD) simulations can explore the conformational changes and stability of the ligand-protein complex over time. mdpi.com These computational approaches provide a theoretical framework to guide the synthesis of new analogues with improved properties. acs.orgosti.gov

Development of Novel Analogues with Enhanced Efficacy, Selectivity, and Reduced Toxicity

This compound serves as a key building block in the synthesis of more complex molecules. Its most notable application is as a precursor in the preparation of PF-06273340, a potent and selective pan-Trk (tropomyosin receptor kinase) inhibitor developed for the treatment of pain. chemicalbook.comnih.govmonash.edu The structure of this compound provides a modifiable scaffold—the brominated pyridine (B92270) ring—which is crucial for constructing the final, biologically active compound.

The development of novel analogues would involve systematic modifications to this core structure. For instance, replacing the bromo- group with other substituents could modulate the electronic properties and steric profile of the molecule, potentially altering its reactivity and biological activity. Similarly, modifications to the N-methoxy-N-methylamide group could be explored. The goal of such analogue development is to enhance target affinity and selectivity while minimizing off-target effects and improving pharmacokinetic properties. A closely related compound, 5-Bromo-N-methoxy-N,2-dimethylnicotinamide, represents one such structural analogue. bldpharm.com

Exploration of Combination Therapies for Mycobacterial Infections

There is no direct evidence of this compound being investigated as a treatment for mycobacterial infections, either alone or in combination. However, its core structure, nicotinamide (also known as vitamin B3), has been studied for its effects against Mycobacterium tuberculosis.

Research has shown that nicotinamide can inhibit the replication of M. tuberculosis and Bacille Calmette-Guérin (BCG) within macrophages. nih.govnih.gov This activity suggests that nicotinamide may modulate host cell functions to restrict intracellular mycobacterial growth, in addition to any direct antimicrobial properties. nih.govnih.gov Given the challenge of antibiotic resistance in mycobacteria, combination therapy is a cornerstone of treatment. frontiersin.orgbiorxiv.org Future research could hypothetically explore whether halogenated nicotinamide derivatives, such as the class to which this compound belongs, could act synergistically with existing anti-mycobacterial drugs to enhance efficacy or overcome resistance.

Investigation into Broader Therapeutic Spectrum and New Indications

The primary therapeutic relevance of this compound is through its role in the synthesis of the clinical candidate PF-06273340, a pan-Trk inhibitor for pain management. nih.govosti.gov Trk receptors are involved in neuronal survival and differentiation but are also implicated in the signaling pathways of chronic pain, making them a key therapeutic target. monash.eduosti.gov

Beyond this specific application, the broader class of nicotinamide-related compounds has a wide therapeutic spectrum. Nicotinamide itself is explored for its role in cancer chemoprevention and as an adjunct to radiotherapy. nih.gov It also has applications in dermatology for controlling skin aging and pigmentation. mdpi.com Furthermore, as precursors to nicotinamide adenine (B156593) dinucleotide (NAD+), nicotinamide and its derivatives are investigated as potential therapies for age-related degenerative diseases, including metabolic and neurodegenerative conditions, by boosting cellular NAD+ levels. nih.govimcwc.comnih.gov

Translational Research Pathways and Pre-clinical Development Strategies

The translational pathway for this compound is intrinsically linked to the development of the final drug products it is used to create. Its role as a key intermediate for the clinical candidate PF-06273340 places it at the beginning of a long translational pipeline. researchgate.net

The preclinical development process for a drug candidate synthesized from this intermediate would involve several critical stages. Initial strategies include the development of robust and scalable synthetic routes. Once the final active pharmaceutical ingredient (API) is produced, it undergoes extensive characterization. Preclinical studies then evaluate its pharmacology, pharmacokinetics (absorption, distribution, metabolism, and excretion), and toxicology in cellular and animal models. Formulation development is another crucial step to ensure the stability and appropriate delivery of the drug. nih.gov The success of these preclinical stages is a prerequisite for advancing the compound into human clinical trials. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-bromo-N-methoxy-N-methylnicotinamide, and how are intermediates characterized?

- Methodological Answer : A common approach involves multi-step reactions, such as coupling brominated pyridine precursors with methoxy-methylamine derivatives under reflux conditions using solvents like tetrahydrofuran (THF) and bases like potassium carbonate. Intermediates are monitored via Thin Layer Chromatography (TLC) and characterized using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Mass Spectrometry (MS) to confirm structural integrity . For example, the bromine substitution at the pyridine ring’s 5-position can be verified via distinct aromatic proton splitting patterns in ¹H NMR .

Q. Which spectroscopic techniques are critical for verifying the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Essential for confirming the amide linkage (N-methoxy-N-methyl group) and bromine’s position on the pyridine ring. The methoxy group typically appears as a singlet near δ 3.3–3.5 ppm in ¹H NMR.

- MS (ESI or EI) : Validates molecular weight (e.g., [M+H]+ peak at ~277 g/mol for related brominated nicotinamides) .

- FT-IR : Confirms carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and N–H/N–O vibrations .

Q. What storage conditions are recommended to maintain the stability of this compound?

- Methodological Answer : Halogenated compounds like this require protection from light and moisture. Store in amber glass vials under inert gas (argon or nitrogen) at –20°C. Purity should be periodically reassessed via HPLC to detect decomposition, particularly hydrolysis of the amide bond .

Advanced Research Questions

Q. How can factorial design optimize the synthesis yield of this compound?

- Methodological Answer : A 2³ factorial design can evaluate three critical factors: reaction temperature (e.g., 60°C vs. 80°C), solvent polarity (THF vs. DMF), and base stoichiometry (1.2 vs. 2.0 equivalents). Response surface methodology (RSM) identifies optimal conditions by analyzing interactions between variables. For example, higher temperatures may accelerate coupling but increase side reactions like debromination, requiring trade-off analysis .

Q. What strategies resolve contradictions between computational reaction predictions and experimental outcomes in synthesizing derivatives?

- Methodological Answer :

- Validation via Retrosynthesis Tools : Use AI-driven platforms (e.g., Reaxys, Pistachio) to cross-check predicted routes. Discrepancies in regioselectivity (e.g., bromine migration) may arise from solvent effects not modeled in simulations .

- Mechanistic Probes : Conduct kinetic isotope effect (KIE) studies or DFT calculations to identify rate-limiting steps. For example, steric hindrance from the N-methoxy group might slow amidation, requiring adjusted coupling reagents (e.g., HATU vs. EDC) .

Q. How can AI-driven tools enhance the discovery of novel derivatives with improved bioactivity?

- Methodological Answer :

- Virtual Screening : Train QSAR models on databases (e.g., PubChem, ChEMBL) to predict binding affinities for targets like kinases. Prioritize derivatives with modified substituents (e.g., fluoro or methyl groups) at the pyridine’s 3-position for synthesis .

- Automated Reaction Optimization : Deploy closed-loop systems (e.g., ChemOS) to iteratively adjust reaction parameters (pH, catalyst loading) based on real-time HPLC/MS feedback, minimizing trial-and-error .

Data Contradiction Analysis

Q. How should researchers address conflicting biological activity data for this compound across assays?

- Methodological Answer :

- Assay Validation : Confirm compound purity (>95% via HPLC) and solubility (e.g., DMSO stock concentration vs. precipitation in buffer).

- Target Engagement Studies : Use cellular thermal shift assays (CETSA) to verify direct target binding. Inconsistent IC50 values in kinase inhibition assays may stem from off-target effects, requiring counter-screening .

Q. What analytical approaches reconcile discrepancies in spectroscopic data for structurally similar derivatives?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions. For example, NOESY can differentiate between para and meta bromine substitution.

- X-ray Crystallography : Definitive structural assignment for ambiguous cases, particularly when tautomerism or rotameric forms are suspected .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.